2-Methylphenazine

Description

Overview of Phenazine (B1670421) Heterocycles in Natural Products and Synthetic Chemistry

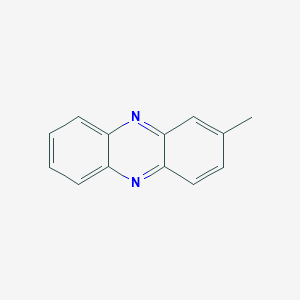

Phenazines are a large and important class of nitrogen-containing heterocyclic compounds, characterized by a core structure of a pyrazine (B50134) ring fused with two benzene (B151609) rings. nih.gov This planar, aromatic system is responsible for the characteristic redox activity and often vibrant colors of these compounds. In nature, phenazines are primarily produced as secondary metabolites by a variety of bacteria, particularly from the genera Pseudomonas and Streptomyces. nih.gov These natural phenazines exhibit a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties, which has made them a focal point for drug discovery and development. nih.gov

In synthetic chemistry, the phenazine core is a valuable scaffold for the development of new functional molecules. The planarity of the ring system allows for intercalation into DNA, a property that has been explored in the design of anticancer agents. nih.gov Furthermore, the redox activity of phenazines makes them useful as electron transfer mediators in various biochemical assays and as the basis for the development of sensors and electroactive materials. chemodex.com The synthesis of phenazine derivatives is often achieved through classical methods such as the Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base. researchgate.netnih.govsciencemadness.org

Historical Context of 2-Methylphenazine Research and Discovery

The study of phenazine compounds dates back to the 19th century, with the initial discovery and characterization of the parent compound, phenazine. The Wohl-Aue reaction, first reported in 1901 by Alfred Wohl and W. Aue, provided a foundational method for the synthesis of phenazines and their derivatives, including substituted variants like this compound. nih.govsciencemadness.org Early research on phenazines was largely driven by the isolation and structural elucidation of naturally occurring, biologically active derivatives. While specific historical records detailing the initial synthesis and characterization of this compound are not extensively documented in readily available literature, its existence as a simple derivative of the core phenazine structure places its origins within the broader historical development of phenazine chemistry. Much of the subsequent research has focused on more complex or functionalized derivatives, leveraging the fundamental properties of the this compound scaffold.

Current Research Landscape and Academic Relevance of this compound and its Derivatives

Current research continues to explore the potential of the phenazine scaffold in various scientific domains. While studies focusing exclusively on this compound are limited, its derivatives are of significant interest in chemical biology. The introduction of a methyl group at the 2-position can influence the electronic properties and steric interactions of the phenazine core, which in turn can modulate its biological activity and potential applications.

One area of active investigation is the development of fluorescent probes for biological imaging. The phenazine core can serve as a fluorophore, and modifications to the ring system, such as the addition of a methyl group, can tune its photophysical properties. Furthermore, the redox-active nature of the phenazine nucleus is being harnessed in the design of "mitocans," which are compounds that target mitochondria and induce oxidative stress in cancer cells. The reduced form of phenazine methosulfate, a methyl-phenazine derivative, has been shown to act as a fluorescent probe for lipid droplets in cultured cells, highlighting the potential of methylated phenazines in cellular imaging and the study of redox dynamics. nih.gov The development of novel synthetic strategies and the exploration of the pharmacological activities of new phenazine derivatives remain active areas of academic and industrial research. nih.gov

Properties

IUPAC Name |

2-methylphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPTWWUMRGFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=CC=CC=C3N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144046 | |

| Record name | Phenazine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-94-0 | |

| Record name | 2-Methylphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Methylphenazine

Strategies for De Novo Synthesis of 2-Methylphenazine and its Core Scaffold

The construction of the this compound framework can be achieved through several synthetic routes, ranging from classical condensation reactions to more modern oxidative cyclization methods.

Optimization of Wohl-Aue and Related Condensation Reactions for Methylphenazines

The Wohl-Aue reaction, a classical method for phenazine (B1670421) synthesis, involves the base-promoted condensation of a nitroarene with an aniline (B41778). nih.govresearchgate.net For the synthesis of this compound, this would typically involve the reaction of a nitrobenzene (B124822) derivative with a toluidine derivative. While a foundational method, the Wohl-Aue reaction often suffers from low yields, which can range from 2-22% for some substituted phenazines. nih.gov One of the primary challenges is the occurrence of unproductive side reactions. nih.gov

To enhance the efficiency of this reaction for producing methylphenazines, researchers have explored various modifications. An improved Wohl-Aue route has been utilized to enhance the synthesis of halogenated phenazine analogues, which in some cases also bear new functionalities at different positions of the phenazine core. morressier.com For instance, the condensation of 4-methyl-2-nitroanisole (B94649) with various anilines has been employed to produce a range of substituted 1-methoxyphenazines, albeit with an average yield of around 9%. nih.govresearchgate.net Despite the modest yields, these reactions can be performed on a scale sufficient to produce significant quantities of material for further synthetic steps. nih.govresearchgate.net

Table 1: Examples of Wohl-Aue Reaction for Substituted Phenazines

| Nitroarene Reactant | Aniline Reactant | Average Yield (%) | Reference |

| 2-Nitroanisole | Various anilines | 6 | nih.gov |

| 4-Methyl-2-nitroanisole | Various anilines | 9 | nih.gov |

Efforts to optimize the Wohl-Aue reaction continue, with a focus on catalyst systems, reaction conditions, and substrate modifications to improve yields and minimize side products.

Exploration of Novel Oxidative Cyclization Routes

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methods, with oxidative cyclization emerging as a powerful tool for the synthesis of heterocyclic compounds, including phenazines. These reactions often proceed under mild conditions and can offer high atom economy.

One promising approach is the electro-oxidative synthesis of phenazines. nih.gov This method can utilize aerial oxygen as the oxidant and employs inexpensive electrolytes and electrodes, offering a green alternative to traditional methods. nih.gov Such electrochemical approaches have been successfully applied to the synthesis of a diverse range of phenazine derivatives. nih.gov For instance, the anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines provides a direct route to the phenazine core.

Another strategy involves the oxidative coupling of substituted phenols or anilines. rsc.orgnih.gov For the synthesis of this compound, this could conceptually involve the oxidative coupling of a suitably substituted toluenediamine. The use of catalysts, including metal complexes and enzymes, can facilitate these transformations with high selectivity. rsc.orgnih.gov Furthermore, reductive cyclization of substituted nitroarenes, such as 2-nitrobiphenyls and 2-nitrostyrenes, catalyzed by various metal complexes, presents another viable pathway to form the core phenazine structure. researchgate.netresearchgate.netnih.govsemanticscholar.org

Targeted Functionalization and Derivatization of the this compound Core

Once the this compound scaffold is synthesized, its chemical reactivity can be harnessed to introduce a wide array of functional groups, leading to the generation of diverse analogs and complex molecular structures.

Regioselective Substitution Reactions and Analog Synthesis

The introduction of substituents onto the this compound ring at specific positions is crucial for tuning its electronic and biological properties. The inherent electronic nature of the phenazine ring system, influenced by the nitrogen atoms and the methyl group, dictates the regioselectivity of electrophilic aromatic substitution reactions. libretexts.orgyoutube.comyoutube.comstackexchange.com

Generally, in electrophilic aromatic substitution, the positions on the phenazine ring are not equally reactive. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene (B151609). However, the methyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. Computational methods, such as the RegioSQM method, can be employed to predict the most likely sites of electrophilic attack by calculating the lowest free energies of protonation at different carbon atoms. rsc.org

For instance, in halogenation reactions, the choice of reagent and reaction conditions can significantly influence the regiochemical outcome. nih.gov Similarly, nitration reactions can be controlled to achieve substitution at specific positions on the phenazine core.

Synthesis of Complex Methylphenazine Conjugates and Hybrid Molecules

The this compound scaffold can be incorporated into larger, more complex molecules through the formation of conjugates and hybrids. This strategy is widely employed in medicinal chemistry to create multi-target drugs or to improve the pharmacokinetic properties of a lead compound. nih.govnih.gov

The synthesis of such conjugates often involves the functionalization of the this compound core with a reactive handle, such as a carboxylic acid, an amine, or a halogen, which can then be used for coupling with another molecule of interest. For example, a this compound derivative bearing a carboxylic acid could be coupled with an amino-containing drug or biomolecule using standard peptide coupling reagents. Alternatively, a halogenated this compound could undergo transition-metal-catalyzed cross-coupling reactions to form a bond with another molecular entity.

Polymerization and Material Science Applications of this compound Derivatives

The electronic properties of the phenazine ring system make it an attractive component for the development of functional organic materials. The polymerization of this compound derivatives can lead to the formation of conductive polymers with potential applications in organic electronics. researchgate.netmdpi.comnih.govtu-dresden.de

One approach to creating such materials is through the synthesis of poly(aryl ether sulfone)s containing phenazine-based redox-active centers. nih.gov These polymers can exhibit stable electrochemical properties and have been investigated as materials for electrochromic devices and organic batteries. nih.gov The introduction of the phenazine unit into the polymer backbone endows the material with redox activity, while the poly(aryl ether sulfone) component provides desirable physical properties such as solubility and processability. nih.gov

Furthermore, the synthesis of soluble high molar mass polymers based on phenylene methylene (B1212753) units linked to phenazine derivatives represents another avenue for creating functional materials. mdpi.com The properties of these polymers, such as their thermal stability and fluorescence, can be tuned by modifying the structure of the phenazine monomer. mdpi.com The development of conductive polymers from phenazine derivatives is an active area of research with the potential to yield new materials for a variety of electronic applications. tu-dresden.de

Chemical Oxidative Polymerization of Substituted 2-Methylphenazines (e.g., Neutral Red)

The chemical oxidative polymerization of substituted 2-methylphenazines, such as Neutral Red (N⁸,N⁸,3-trimethylphenazine-2,8-diamine), represents a significant method for producing electroactive polymers. uc.ptmdpi.com This process typically involves the use of a chemical oxidizing agent, such as ammonium (B1175870) persulfate, to initiate the polymerization of the monomer. researchgate.net The reaction proceeds through the formation of radical cations from the Neutral Red monomer, which then couple to form polymer chains. uc.ptresearchgate.net The polymerization mechanism is sensitive to reaction conditions, including pH and the choice of oxidant, which can influence the structure and branching of the resulting polymer. uc.pt

In addition to chemical methods, electropolymerization is a widely studied technique for creating thin, conductive films of poly(neutral red) (PNR) on electrode surfaces. uc.ptresearchgate.netresearchgate.net This process is initiated by applying a potential to an electrode in a solution containing the Neutral Red monomer, typically in an acidic medium. researchgate.netspast.org An irreversible oxidation peak observed at potentials around +0.8 V to +1.0 V corresponds to the formation of radicals that initiate the polymerization. uc.ptresearchgate.net The resulting PNR film exhibits high electrical conductivity and distinct redox characteristics, making it suitable for applications in electrochemical sensors and biosensors. uc.ptresearchgate.net

Table 1: Comparison of Polymerization Methods for Neutral Red (A Substituted this compound)

| Parameter | Chemical Oxidative Polymerization | Electropolymerization |

|---|---|---|

| Initiation | Chemical oxidizing agent (e.g., ammonium persulfate) researchgate.net | Applied electrical potential researchgate.net |

| Monomer | Neutral Red (ADMPC) mdpi.com | Neutral Red in solution spast.org |

| Typical Medium | Aqueous solutions of acetonitrile (B52724) or DMF mdpi.com | Acidic aqueous solution (e.g., H₂SO₄) researchgate.netspast.org |

| Mechanism | Formation and coupling of radical cations uc.ptresearchgate.net | Radical formation at the electrode surface followed by chain growth uc.pt |

| Product Form | Dispersed polymer or film coatings mdpi.comresearchgate.net | Thin, conductive film deposited on the electrode researchgate.netresearchgate.net |

| Key Feature | Scalable for producing bulk polymer material mdpi.com | Precise control over film thickness and morphology uc.pt |

Integration into Hybrid Nanocomposite Materials

The polymer derived from this compound derivatives can be integrated into advanced hybrid nanocomposite materials. mdpi.com A notable example is the synthesis of polymer-metal-carbon hybrid nanomaterials by conducting the in situ chemical oxidative polymerization of 3-amine-7-methylamine-2-methylphenazine hydrochloride (also known as Neutral Red) in the presence of magnetite (Fe₃O₄) nanoparticles and single-walled carbon nanotubes (SWCNT). mdpi.com

In this process, the Fe₃O₄ nanoparticles are first immobilized on the surface of the SWCNTs. Subsequently, the Neutral Red monomer is polymerized in a solution containing the Fe₃O₄/SWCNT nanocomposites. mdpi.com This results in a ternary hybrid material, Fe₃O₄/SWCNT/PAMMP (poly-3-amine-7-methylamine-2-methylphenazine), where the polymer matrix encapsulates or is integrated with the carbon nanotube and magnetite nanoparticle framework. mdpi.com The resulting multifunctional nanomaterials exhibit a combination of properties, including the thermal stability and electroactivity of the polymer, the conductivity of the carbon nanotubes, and the superparamagnetic behavior of the magnetite nanoparticles. mdpi.comresearchgate.net The size of the Fe₃O₄ nanoparticles in these composites is typically in the range of 2 to 8 nm. mdpi.com

Table 2: Components and Properties of Fe₃O₄/SWCNT/PAMMP Hybrid Nanocomposite

| Component | Role in Nanocomposite | Resulting Property |

|---|---|---|

| Poly-3-amine-7-methylamine-2-methylphenazine (PAMMP) | Polymer matrix mdpi.com | Electroactivity, thermal stability, film-forming capability mdpi.comresearchgate.net |

| Single-Walled Carbon Nanotubes (SWCNT) | Conductive support scaffold mdpi.com | Enhanced electrical properties of the bulk material mdpi.com |

| Magnetite (Fe₃O₄) Nanoparticles | Magnetic functional component mdpi.com | Superparamagnetic behavior (low remnant magnetization) mdpi.comresearchgate.net |

Chemoenzymatic Synthesis Approaches for Methylphenazine Analogues

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis to create complex molecules. nih.govrsc.org This approach is particularly valuable for producing analogues of natural products and pharmaceuticals, where specific stereochemistry or functional group transformations are required. nih.govnih.gov While specific examples for this compound are not extensively detailed, the principles of chemoenzymatic synthesis are directly applicable to creating its analogues.

The strategy involves using enzymes to perform challenging steps, such as stereoselective reductions, oxidations, or acylations, which might otherwise require multiple protection-deprotection steps in a purely chemical route. nih.govchemrxiv.org These enzymatic transformations are then integrated into a larger synthetic pathway with conventional chemical reactions, such as carbon-carbon bond formations (e.g., Suzuki coupling) or condensations. nih.gov For instance, a chemoenzymatic route could employ a ketoreductase (KR) enzyme to introduce a specific stereocenter or a hydrolase for a selective deprotection, while the core phenazine ring system is constructed through established chemical methods. nih.govresearchgate.net This hybrid approach can lead to more efficient, sustainable, and economically viable syntheses of novel methylphenazine analogues with desired functionalities. rsc.org

Table 3: Conceptual Comparison of Synthetic Approaches for Analogues

| Step | Conventional Chemistry | Chemoenzymatic Approach |

|---|---|---|

| Introducing Chirality | Often requires chiral auxiliaries or resolution of racemates, multiple steps. | A single enzymatic step (e.g., using a ketoreductase) can provide high enantiomeric excess. nih.gov |

| Selective Functionalization | May require protecting and deprotecting groups to achieve site-selectivity. nih.gov | Enzymes can offer high regio- and chemo-selectivity, avoiding protection steps. rsc.org |

| Reaction Conditions | Can involve harsh reagents, high temperatures, and organic solvents. nih.gov | Enzymatic steps typically occur in aqueous media under mild pH and temperature. nih.gov |

Mechanistic Investigations of Biological Activities of 2 Methylphenazine and Phenazine Derivatives

Antimicrobial Research

Phenazine (B1670421) derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting a range of pathogens from bacteria to fungi and parasites. The mechanisms underlying these activities are multifaceted, involving the disruption of cellular processes and the integrity of microbial communities.

Antibacterial Activities against Diverse Pathogens (e.g., MRSA)

Phenazine compounds have shown notable efficacy against various bacterial pathogens, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial action of these compounds is often attributed to their ability to interfere with essential cellular functions.

Research into phenazine-based ruthenium(II) complexes has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. For instance, the complex cis-[Ru(bpy)(dppz)Cl₂] (PR) and its derivative PR02 have shown high efficacy against S. aureus, with a minimum bactericidal concentration (MBC) for PR02 reaching as low as 4.9 μmol L⁻¹ nih.gov. Another study highlighted the anti-MRSA activity of (4S,6S)-4-methyltanikolide, a δ-lactone based natural product analogue, which exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL nih.gov. While specific MIC values for 2-Methylphenazine against a wide array of bacteria are not extensively documented in the cited literature, the data for related compounds underscore the potential of the phenazine scaffold in combating bacterial infections.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Compounds against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (+)-Tanikolide analogue | Staphylococcus aureus (MRSA) | 12.5 |

| (+)-Malyngolide analogues | Staphylococcus aureus (MRSA) | 50 |

| Ceftiofur | Escherichia coli | MIC₅₀: 0.5 |

| Ampicillin | Escherichia coli | MIC₅₀: 4 |

| Enrofloxacin | Pseudomonas aeruginosa | MIC₅₀: ≤ 0.03 |

| Ciprofloxacin | Pseudomonas aeruginosa | MIC₉₀: 2 |

| Tobramycin | Pseudomonas aeruginosa | MIC₉₀: 32 |

Antifungal and Antiparasitic Efficacy

The antimicrobial spectrum of phenazine derivatives extends to fungi and parasites, making them promising candidates for the development of broad-spectrum anti-infective agents.

A study on phenazine derivatives revealed that while they may not exhibit significant antifungal activity against Candida albicans on their own, certain derivatives, such as phenazine-17, show considerable efficacy when combined with fluconazole, particularly against fluconazole-resistant strains, by inhibiting hyphae formation researchgate.netbvsalud.org. Another phenazine, 5-methyl-phenazine-1-carboxylic acid (5MPCA), produced by Pseudomonas aeruginosa, demonstrates a unique antifungal mechanism against C. albicans. It is believed that the covalent binding of 5MPCA to fungal proteins promotes its accumulation within the target cells, leading to the generation of reactive oxygen species (ROS) and subsequent cell death nih.gov.

In the realm of antiparasitic research, phenazine derivatives have been investigated for their activity against various protozoan parasites. Certain phenazines have shown efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis researchgate.netnih.gov. Furthermore, other heterocyclic compounds with structural similarities to phenazines, such as imidazole-containing phthalazine derivatives, have demonstrated potent activity against Leishmania species by inhibiting the parasite's iron superoxide dismutase (Fe-SOD) nih.govresearchgate.netnih.gov. Some phenazine derivatives have shown selective activity against Trypanosoma cruzi, with IC50 values in the micromolar range, while being inactive against Plasmodium falciparum and Leishmania donovani researchgate.net.

Table 2: Antifungal and Antiparasitic Activities of Phenazine Derivatives

| Compound/Derivative | Pathogen | Activity Metric | Value |

|---|---|---|---|

| Phenazine Derivative 2 | Trypanosoma cruzi | IC50 | 20.6 µM |

| Phenazine Derivative 3 | Trypanosoma cruzi | IC50 | 19.4 µM |

| Phenazine Derivative 5 | Trypanosoma cruzi | IC50 | 26.9 µM |

| Phenazinomycin | Trypanosoma brucei | - | Active in vitro and in vivo |

| 5MPCA analogue (PMS) | Candida albicans | - | Induces fungal death |

| Phenazine-17 + Fluconazole | Candida albicans (Fluconazole-resistant) | - | Inhibits hyphae formation |

Biofilm Eradication Mechanisms

Bacterial biofilms, structured communities of bacteria embedded in a self-produced matrix, are notoriously resistant to conventional antibiotics. Phenazine compounds have emerged as promising agents for the eradication of these resilient structures.

Furthermore, phenazine derivatives have been shown to actively eradicate established biofilms. For instance, certain phenazine-based ruthenium(II) complexes not only exhibit antibacterial activity but also inhibit biofilm formation nih.gov. The addition of phenazine-1-carboxylic acid (PCA) has been observed to decrease the surface coverage of P. aeruginosa biofilms nih.gov. The mechanisms of biofilm eradication are thought to involve the disruption of the biofilm matrix and interference with the cellular processes of the embedded bacteria.

Anticancer Research

In addition to their antimicrobial properties, phenazine derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are often linked to their ability to induce programmed cell death and interact with cellular DNA.

Induction of Apoptosis and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. Phenazine compounds have been shown to trigger this process in various cancer cell lines.

Studies on the parent compound, phenazine, have revealed concentration-dependent cytotoxicity in human liver cancer (HepG2) and bladder cancer (T24) cell lines. The primary mechanism of this cytotoxicity is an antiproliferative effect, with IC50 values for proliferation being significantly lower than those for viability nih.gov. For HepG2 cells, the 24-hour and 48-hour IC50 values for proliferation were 11 µM and 7.8 µM, respectively. In T24 cells, the corresponding values were 47 µM and 17 µM nih.gov. This suggests that phenazines can halt the proliferation of cancer cells at concentrations that are not immediately lethal.

The antiproliferative activity of cytotoxic compounds is often associated with their ability to modulate the cell cycle. While direct evidence for this compound is limited in the provided search results, the general mechanism for many anticancer agents involves arresting the cell cycle at specific checkpoints, such as G1/S or G2/M, which can then lead to the induction of apoptosis nih.govamazonaws.combiocompare.comyoutube.com. For instance, the chalcone derivative 1C has been shown to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells nih.gov.

Table 3: Cytotoxicity of Phenazine against Human Cancer Cell Lines

| Cell Line | Effect | Time Point | IC50 (µM) |

|---|---|---|---|

| HepG2 | Proliferation (BrdU) | 24 h | 11 |

| HepG2 | Proliferation (BrdU) | 48 h | 7.8 |

| T24 | Proliferation (BrdU) | 24 h | 47 |

| T24 | Proliferation (BrdU) | 48 h | 17 |

DNA Intercalation and Interaction Studies

One of the primary mechanisms by which phenazine derivatives are thought to exert their cytotoxic effects is through direct interaction with DNA. This interaction can occur through intercalation, where the planar phenazine molecule inserts itself between the base pairs of the DNA double helix.

Studies on pyocyanin have shown that it binds to DNA, leading to local disruptions of the double helix structure and an increase in the viscosity of the DNA solution nih.govresearchgate.net. This binding is mediated through intercalation with the nitrogenous base pairs nih.govnih.gov. Isothermal titration calorimetry (ITC) has been used to determine the binding affinities of phenazines to DNA, with pyocyanin showing a dissociation constant (Kd) of 13 µM researchgate.net. In contrast, phenazine-1-carboxylic acid (PCA), which is negatively charged at neutral pH, shows no detectable binding to the negatively charged DNA backbone researchgate.net.

The ability of a molecule to intercalate into DNA is often a prerequisite for its cytotoxic activity, as this can interfere with DNA replication and transcription, ultimately leading to cell death rsc.org. The interaction between methylated phenanthroline derivatives and DNA has been studied to understand how substitutions on the aromatic core can modulate the mode of interaction, shifting it from non-cytotoxic groove binding to cytotoxic intercalation rsc.org. These studies provide a framework for understanding how this compound and other derivatives might interact with DNA to exert their anticancer effects.

Inhibition of Key Biological Enzymes (e.g., Topoisomerases, Procaspase-3)

Phenazine derivatives have been identified as potent inhibitors of topoisomerases, crucial enzymes involved in DNA replication and transcription. wikipedia.orgmdpi.com Certain fused aryl phenazine derivatives, such as XR11576 and XR5944, have been shown to stabilize both topoisomerase I and topoisomerase II complexes on DNA in a dose-dependent manner. nih.govmdpi.com This stabilization leads to DNA damage and ultimately triggers apoptosis in cancer cells. wikipedia.org While specific studies on this compound are limited, the general activity of the phenazine scaffold suggests its potential as a topoisomerase inhibitor. The antitumor activity of phenazine compounds is often linked to the inhibition of topoisomerases and the subsequent induction of reactive oxygen species. mdpi.com

The activation of procaspase-3, a key executioner in apoptosis, is another mechanism through which some compounds exert their anticancer effects. While a direct link between this compound and procaspase-3 activation has not been definitively established, studies on related compounds offer insights. For instance, phenazine-1-carboxylic acid has been shown to significantly increase the activity of caspase-3 in human prostate cancer cells. jcu.cz This suggests that phenazine derivatives can influence the caspase cascade, a critical pathway in programmed cell death. A notable procaspase-3 activator, PAC-1, functions by chelating inhibitory zinc ions, highlighting a potential mechanism that could be explored for phenazine compounds. nih.govillinois.edu

Selective Cytotoxicity against Cancer Cell Lines

A significant body of research has demonstrated the selective cytotoxicity of phenazine derivatives against various cancer cell lines. nih.govnih.gov The parent compound, phenazine, has shown concentration-dependent cytotoxicity in HepG2 and T24 human cell lines. nih.gov For instance, the IC50 values for the antiproliferative effect of phenazine in HepG2 cells were 11 µM at 24 hours and 7.8 µM at 48 hours. nih.gov

Derivatives of phenazine have also exhibited potent and selective anticancer activity. For example, 5-methyl phenazine-1-carboxylic acid displayed selective cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of 488.7 nM and 458.6 nM, respectively. nih.gov The cytotoxic mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest. nih.gov The table below summarizes the cytotoxic activities of phenazine and some of its derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |

| Phenazine | HepG2 | 11 | 24 |

| HepG2 | 7.8 | 48 | |

| T24 | 47 | 24 | |

| T24 | 17 | 48 | |

| 5-Methyl phenazine-1-carboxylic acid | A549 | 0.4887 | Not Specified |

| MDA-MB-231 | 0.4586 | Not Specified | |

| Phenazine-1-carboxylic acylhydrazone derivative (3d) | HeLa | - | - |

| A549 | - | - |

(Note: Specific IC50 values for compound 3d were not provided in the source material, but it was noted to have the strongest effect among the tested derivatives)

Neuroprotective and Immunomodulatory Effects

While direct studies on the neuroprotective and immunomodulatory effects of this compound are not extensively documented, research on the broader phenazine class of compounds suggests potential activities in these areas. nih.govnih.gov For instance, the phenazine derivative clofazimine is known for its immunosuppressive properties. mdpi.com Furthermore, some benzo[a]phenothiazines, which are structurally related to phenazines, have been shown to inhibit the mitogen-induced blast transformation of human lymphocytes and modulate the production of tumor necrosis factor. nih.gov

The potential for neuroprotective effects is highlighted by studies on compounds like phenelzine, which, although a monoamine oxidase inhibitor, has demonstrated neuroprotective properties in various animal models. nih.govwikipedia.org These findings suggest that the core phenazine structure may be a valuable scaffold for developing agents with neuroprotective and immunomodulatory activities. nih.gov

Mechanisms of Redox Activity and Reactive Oxygen Species (ROS) Generation

Phenazines are well-known for their redox-cycling capabilities, a process that is central to their biological activities. nih.govresearchgate.net This process involves the ability of phenazine compounds to be reduced by cellular reductants, such as NADH, and then reoxidized by electron acceptors like molecular oxygen. nih.gov This cycling between oxidized and reduced states allows phenazines to act as electron shuttles, influencing various cellular processes. nih.gov

In biological systems, such as in the bacterium Pseudomonas aeruginosa, phenazine redox cycling is crucial for survival under anaerobic conditions by facilitating the generation of ATP. nih.gov The ability of phenazines to engage in reversible electron transfer makes them important mediators of extracellular electron transport, which can impact biofilm formation and nutrient acquisition. nih.gov This redox activity is a key factor in the diverse functions of phenazines, from their role as virulence factors to their antibiotic properties. researchgate.net

A direct consequence of phenazine redox cycling is the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. nih.govmdpi.commdpi.com The transfer of electrons from reduced phenazines to molecular oxygen leads to the formation of these highly reactive molecules. nih.gov While cells have natural antioxidant defense mechanisms, an overproduction of ROS can lead to oxidative stress, a condition characterized by an imbalance between ROS production and the cell's ability to detoxify them. mdpi.commdpi.com

Cellular responses to ROS-mediated oxidative stress are diverse and can include the activation of signaling pathways that promote cell survival or, in cases of severe stress, the induction of programmed cell death (apoptosis). mdpi.com For example, the ROS generated by phenazine-1-carboxylic acid has been shown to trigger a mitochondrial-related apoptotic pathway in human prostate cancer cells. jcu.cz This involves the activation of stress kinases, changes in mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately leading to caspase activation and cell death. jcu.cz

Interactions with Cellular Components and Macromolecules

The planar structure of the phenazine ring system facilitates its interaction with various cellular macromolecules, most notably DNA. mdpi.com It is proposed that phenazine compounds can bind to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.commdpi.com This mode of binding is similar to that of known DNA intercalators like ethidium bromide. mdpi.com Such interactions can disrupt DNA replication and transcription, contributing to the cytotoxic effects of these compounds. nih.gov

Besides DNA, phenazines can also interact with proteins. nih.gov The redox activity of phenazines allows them to interact with and modulate the function of various enzymes and regulatory proteins. researchgate.net For instance, the interaction of phenazines with components of the electron transport chain is a key aspect of their biological function. nih.gov While specific studies detailing the interaction of this compound with a wide range of cellular proteins are limited, the known reactivity of the phenazine core suggests a broad potential for such interactions, which likely contributes to their diverse biological effects.

Membrane Permeability and Intracellular Localization

The ability of a compound to traverse cellular membranes and accumulate in specific subcellular compartments is a critical determinant of its biological efficacy. For phenazine derivatives, these characteristics are influenced by their physicochemical properties, such as lipophilicity and molecular size.

While specific studies on the membrane permeability of this compound are limited, the general behavior of phenazine compounds suggests that they can cross cellular membranes. The planar, aromatic structure of the phenazine core contributes to its lipophilic character, facilitating its partitioning into the lipid bilayer of cell membranes. The addition of a methyl group in this compound is expected to slightly increase its lipophilicity compared to the parent phenazine molecule.

A notable example within the substituted this compound class is Neutral Red (3-amino-7-dimethylamino-2-methylphenazine). Neutral Red is a well-known vital stain that readily permeates cell membranes and accumulates in lysosomes wikipedia.org. This accumulation is attributed to the basic nature of the dye; the lower pH within lysosomes leads to its protonation, trapping it within the organelle wikipedia.org. This specific intracellular localization in lysosomes highlights how substitutions on the this compound scaffold can dictate its subcellular distribution and, consequently, its biological effects wikipedia.org.

Research on other phenazine derivatives, such as phenazine-1-carboxamide (PCN) and pyocyanin (PYO) in Pseudomonas aeruginosa, has revealed differential subcellular localization. While both are membrane-associated, PCN is found to be predominantly reduced at the inner membrane, whereas PYO is primarily reduced within the cytosol. This suggests that even within the broader class of phenazines, subtle structural differences can lead to distinct intracellular fates.

Table 1: Physicochemical Properties of Phenazine and Related Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Solubility in Water |

| Phenazine | C₁₂H₈N₂ | 180.21 | Yellow to brown crystalline powder | Insoluble |

| This compound | C₁₃H₁₀N₂ | 194.23 | Data not readily available | Data not readily available |

| Neutral Red | C₁₅H₁₇ClN₄ | 288.78 | Dark green powder | Soluble |

This table provides a summary of the known physicochemical properties of phenazine and the related compound Neutral Red. Data for this compound is not extensively documented in publicly available literature.

Binding to Proteins and Other Biomolecules (e.g., NADH, metal ions)

The biological activity of this compound and its derivatives is also mediated by their direct interactions with intracellular biomolecules, including proteins and cofactors like NADH, as well as metal ions.

Binding to Proteins and NADH:

Phenazine compounds are known to be redox-active, a property that underpins many of their biological effects. This redox activity facilitates their interaction with electron transport chains and associated enzymes. Studies have demonstrated that phenazine derivatives can be reduced by NADH dehydrogenases globethesis.com. This enzymatic reduction implies a direct or indirect binding interaction between the phenazine molecule and the enzyme's active site, where it can accept electrons from NADH. The ability of phenazines to act as electron shuttles is a key aspect of their mechanism of action in various biological systems. The precise nature of the binding, whether it involves specific amino acid residues in the protein or is a more general interaction with the flavin mononucleotide (FMN) cofactor of NADH dehydrogenase, requires further investigation for specific derivatives like this compound.

Binding to Metal Ions:

The phenazine structure, with its two nitrogen atoms in the central ring, possesses the ability to chelate metal ions. This coordination chemistry is an important facet of their biological activity. Phenazine derivatives have been shown to form complexes with various transition metal ions, including silver (Ag⁺), manganese (Mn²⁺), and copper (Cu²⁺). The nitrogen atoms of the phenazine ring act as ligands, donating lone pairs of electrons to form coordinate bonds with the metal ion.

The formation of these metal complexes can significantly alter the biological properties of the phenazine derivative. For instance, the complexation can influence the compound's redox potential, solubility, and its ability to interact with other biomolecules. The specific geometry and stability of these complexes depend on the nature of the metal ion and the substituents on the phenazine ring. For this compound, the methyl group may exert a steric and electronic influence on the coordination environment around the nitrogen atoms, potentially affecting the affinity and selectivity for different metal ions. Research on various phenazine derivatives has demonstrated their capacity to act as building blocks for multinuclear and heterometallic complexes.

Table 2: Summary of Known Interactions of Phenazine Derivatives

| Biomolecule | Type of Interaction | Significance |

| NADH Dehydrogenases | Redox interaction, potential binding | Electron shuttling, modulation of cellular respiration |

| Metal Ions (e.g., Ag⁺, Mn²⁺, Cu²⁺) | Coordination/Chelation | Alteration of physicochemical and biological properties |

This table summarizes the types of interactions observed for phenazine derivatives with key biological molecules, providing insight into the potential mechanisms of action for this compound.

Structure Activity Relationship Sar Studies and Rational Drug Design Based on 2 Methylphenazine

Experimental Approaches to SAR Elucidation

Systematic investigation into the chemical architecture of 2-Methylphenazine has been pivotal in mapping its SAR. These experimental strategies involve the synthesis of a library of analogs and the subsequent evaluation of their biological effects.

The phenazine (B1670421) core, a tricyclic aromatic system, offers multiple positions for substitution, allowing for a methodical exploration of chemical space. Research has demonstrated that even subtle changes to the substituents on this core can profoundly impact the compound's properties. For instance, the introduction of different functional groups at various positions of the phenazine ring system alters the molecule's electronic and steric characteristics, which in turn influences its interaction with biological targets.

One key aspect of these modifications is the influence on the compound's redox potential. A study involving the simulation of redox potentials of various phenazine derivatives identified this compound as a reference compound. The measured redox potential of this compound was -0.143 V (vs. SHE), and this value was used to calibrate a simulator for predicting the redox potentials of other, yet-to-be-synthesized, phenazine derivatives. This highlights the importance of the methyl group at the 2-position in defining the electrochemical properties of the molecule, a critical factor in its potential biological mechanisms of action.

Further exemplifying the impact of substitution, studies on Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride), a well-known derivative of this compound, have provided valuable SAR insights. The presence and nature of the amino and dimethylamino groups, in addition to the methyl group, are crucial for its biological and staining properties.

The ultimate aim of systematic modification is to establish clear correlations between specific structural features and the resulting biological activity. This involves quantitative analysis of how changes in molecular properties, such as lipophilicity, electronic effects, and steric bulk, translate into variations in potency and selectivity against a given biological target.

For phenazine derivatives more broadly, research has shown that the type and position of substituents dictate their therapeutic applications. For example, the introduction of electron-withdrawing groups can enhance certain biological activities, while the addition of bulky side chains can influence target selectivity. While specific, comprehensive SAR tables for a wide range of this compound analogs against a particular target are not yet widely published in publicly accessible literature, the principles derived from related phenazine studies are actively being applied. The goal is to create a predictive framework where the biological performance of a novel this compound analog can be anticipated based on its structural attributes.

Computational Methods in SAR Analysis

In recent years, computational chemistry has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to analyze and predict the biological activity of compounds. These in silico methods are increasingly being applied to the study of this compound and its derivatives.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data.

While a dedicated QSAR model for a broad series of this compound analogs is still an area of active research, the methodology has been successfully applied to other heterocyclic scaffolds, providing a blueprint for future studies. For instance, a QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa demonstrated the utility of this approach in identifying key molecular descriptors that govern antibacterial activity. Such models can predict the activity of new compounds before they are synthesized, thereby prioritizing the most promising candidates for further investigation. The future development of robust QSAR models for this compound derivatives will be instrumental in accelerating the discovery of new drug candidates.

| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies | Influences redox properties and reactivity |

| Steric | Molecular volume | Affects binding affinity and selectivity |

| Lipophilic | LogP | Impacts cell membrane permeability and solubility |

| Topological | Connectivity indices | Relates to molecular shape and branching |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization and analysis of the interactions between the ligand and the active site of the target protein at an atomic level.

Molecular docking studies have been instrumental in understanding the binding modes of phenazine-related compounds. For example, in a study of benzo[a]phenazin-5-ol derivatives as inhibitors of the C-Kit kinase, molecular docking revealed the specific hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. Although specific docking studies focusing on this compound against a defined target are not yet widely available, this methodology is crucial for the rational design of its analogs. By understanding the key interactions, medicinal chemists can design modifications to the this compound scaffold that enhance binding affinity and selectivity.

| Interaction Type | Description | Potential Modifying Substituent |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N) | -OH, -NH2, -COOH |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and target | Alkyl chains, aromatic rings |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings | Additional fused or substituted aromatic rings |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups | -NH3+, -COO- |

De novo design and virtual screening are powerful computational strategies for the discovery of novel drug candidates. De novo design algorithms build new molecules from scratch within the constraints of a target's active site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target.

The this compound scaffold is an excellent starting point for both approaches. Virtual screening of libraries containing phenazine derivatives can identify new hits with diverse substitution patterns. Subsequently, the binding modes of these hits can be analyzed to inform the de novo design of novel this compound analogs with optimized interactions and improved drug-like properties. While specific examples of large-scale virtual screening campaigns focused on this compound are still emerging, this approach holds immense promise for expanding the therapeutic landscape of this important class of compounds.

Design Principles for Modulating Specific Biological Responses

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with biological macromolecules. By strategically modifying the chemical structure of the this compound core, scientists can influence its binding affinity to DNA, enhance its specificity as an enzyme inhibitor, and tailor its redox properties for desired biological outcomes.

Strategies for Enhancing DNA Binding Affinity

The planar aromatic structure of the phenazine ring system makes it an ideal candidate for intercalation into the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. To enhance this DNA binding affinity, several strategies have been explored, primarily focusing on the introduction of specific side chains and functional groups to the this compound scaffold.

Furthermore, the nature and length of the linker connecting the charged group to the phenazine core are critical. Studies on related phenazine compounds, such as bis(9-methylphenazine-1-carboxamides), have demonstrated that the distance and flexibility of the linker can influence the mode and strength of DNA binding. For instance, linkers of optimal length can allow the phenazine moieties to bis-intercalate, spanning multiple base pairs and leading to a substantial increase in binding affinity.

The introduction of hydrogen-bonding moieties, such as hydroxyl or amide groups, at specific positions on the phenazine ring can also contribute to enhanced DNA binding. These groups can form specific hydrogen bonds with the functional groups of the DNA bases exposed in the major or minor grooves, adding another layer of interaction and specificity.

| Modification Strategy | Rationale | Expected Outcome |

| Addition of Cationic Side Chains | Electrostatic interaction with the phosphate backbone of DNA. | Increased DNA binding affinity. |

| Optimization of Linker Length and Rigidity | Facilitates optimal positioning for bis-intercalation or interaction with specific DNA structures. | Enhanced binding affinity and potential for sequence selectivity. |

| Introduction of Hydrogen-Bonding Groups | Formation of specific hydrogen bonds with DNA bases. | Increased binding affinity and specificity. |

| Expansion of the Aromatic System | Increased surface area for π-stacking interactions with DNA base pairs. | Potentially stronger intercalation and higher binding affinity. |

This table summarizes key strategies for enhancing the DNA binding affinity of this compound derivatives.

Approaches for Improving Enzyme Inhibition Specificity

While potent enzyme inhibition is a desirable trait, achieving specificity for the target enzyme over other related enzymes is a significant challenge in drug design. For this compound-based inhibitors, several rational design approaches are employed to improve their specificity.

A primary strategy is the exploitation of structural differences in the active sites of target enzymes. By introducing substituents that create steric hindrance or favorable interactions with specific amino acid residues unique to the target enzyme's active site, the inhibitor's selectivity can be significantly enhanced. For example, in the design of kinase inhibitors, modifications to the this compound scaffold can be made to target the unique gatekeeper residue or the hydrophobic back pocket of a specific kinase, thereby avoiding off-target inhibition of other kinases.

Another approach involves the concept of "scaffold hopping" or "scaffold morphing," where the core this compound structure is subtly altered to better fit the target enzyme's binding pocket while disrupting its interaction with off-target enzymes. This can involve the introduction of different heterocyclic rings or the modification of the existing ring system to alter the compound's shape and electronic properties.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies play a crucial role in the rational design of specific inhibitors. These tools allow for the in-silico screening of virtual libraries of this compound derivatives and the prediction of their binding affinities and selectivities for different enzymes, guiding the synthetic efforts towards the most promising candidates.

| Design Approach | Principle | Application Example |

| Exploiting Active Site Differences | Introducing substituents that interact favorably with unique residues in the target enzyme's active site. | Designing selective kinase inhibitors by targeting the gatekeeper residue. |

| Scaffold Morphing | Modifying the core scaffold to optimize fit for the target enzyme while reducing affinity for off-targets. | Replacing a part of the phenazine ring with another heterocycle to alter binding geometry. |

| Computational Modeling (Docking, QSAR) | Predicting binding modes and affinities to guide the design of more specific inhibitors. | In-silico screening of virtual libraries to prioritize synthetic targets. |

| Introduction of Conformationally Restricted Analogs | Reducing the flexibility of the molecule to favor a conformation that is optimal for binding to the target enzyme. | Incorporating cyclic structures into the side chains to lock in an active conformation. |

This table outlines various approaches for improving the enzyme inhibition specificity of compounds based on the this compound scaffold.

Tailoring Redox Potentials for Desired Biological Outcomes

The biological activity of phenazine compounds is often linked to their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The redox potential of a this compound derivative determines its propensity to accept or donate electrons and is a critical parameter that can be tailored for specific biological applications.

The redox potential is highly sensitive to the electronic nature of the substituents on the phenazine ring. Electron-withdrawing groups, such as nitro or cyano groups, generally increase the redox potential, making the compound a better electron acceptor. Conversely, electron-donating groups, like amino or methoxy groups, tend to decrease the redox potential, making the compound a better electron donor.

By carefully selecting and positioning these substituents, the redox potential of a this compound derivative can be fine-tuned to achieve a desired biological outcome. For example, in the context of antimicrobial agents, a higher redox potential might be desirable to promote the generation of bactericidal ROS. In contrast, for applications where redox modulation is intended to be more subtle, such as in signaling pathways, a lower redox potential might be preferred.

Recent studies have utilized computational methods, such as density functional theory (DFT) calculations, to predict the redox potentials of novel phenazine derivatives. This in-silico approach allows for the rational design of compounds with specific redox properties before their synthesis, accelerating the discovery of molecules with optimized biological activity.

| Substituent Type | Effect on Redox Potential | Potential Biological Implication |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Increases (makes it a better electron acceptor) | Enhanced generation of reactive oxygen species (e.g., for antimicrobial activity). |

| Electron-Donating Groups (e.g., -NH2, -OCH3) | Decreases (makes it a better electron donor) | Modulation of cellular redox signaling pathways. |

| Halogens (e.g., -Cl, -Br) | Generally increases redox potential (inductive effect) | Can be used to fine-tune the electronic properties for specific biological targets. |

| Alkyl Groups (e.g., -CH3) | Weakly electron-donating | Minor adjustments to the redox potential. |

This table illustrates the impact of different substituent types on the redox potential of the this compound core and the potential biological consequences.

Advanced Research Methodologies and Theoretical Investigations

Electrochemical Characterization and Redox Potential Studies

The redox activity of phenazine (B1670421) derivatives, including 2-Methylphenazine, is a key area of research, particularly for applications in areas like electrochemical sensors and redox flow batteries.

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Mechanism Elucidation

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to study the redox behavior of compounds like this compound. CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the thermodynamics and kinetics of electron transfer processes. For benzopyrazine derivatives, which are structurally related to phenazines, CV has been used to study complex electrode processes, including quasi-reversible redox reactions at the pyrazine (B50134) ring. doi.org

DPV, a more sensitive technique, minimizes background charging currents by applying potential in pulses. pineresearch.compalmsens.com The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. palmsens.com This method results in a peak-shaped output where the peak height is proportional to the concentration of the analyte, making it suitable for quantitative analysis. palmsens.com The enhanced sensitivity of DPV allows for the determination of low detection limits for various compounds. nih.gov These techniques are instrumental in characterizing the multi-step redox reactions that phenazine compounds can undergo.

Computational Prediction of Redox Potentials using Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become essential for predicting the redox potentials of organic molecules, including the phenazine family. nih.govresearchgate.net DFT calculations are used to model the electronic structure of molecules and predict their properties. dtu.dkrsc.org For phenazine derivatives, studies have employed DFT to compute redox potentials, often in conjunction with machine learning models to accelerate the virtual screening of new compounds for applications like redox flow batteries. nih.govresearchgate.net

These computational protocols typically involve optimizing the geometry of the neutral and reduced forms of the molecule and calculating the energies in a simulated solvent environment. nih.govdtu.dk Research has demonstrated that high prediction accuracies can be achieved, with strong correlations between DFT-calculated values and experimental data. researchgate.net This hybrid DFT and machine-learning approach is a cost-effective strategy for identifying promising phenazine derivatives with desired electrochemical properties. researchgate.net

Below is a table illustrating the kind of data generated in studies predicting the redox potentials of phenazine derivatives using DFT and machine learning models.

| Phenazine Derivative ID | DFT Predicted Redox Potential (V) | Machine Learning Predicted Redox Potential (V) |

| Mol ID: 8 | -1.85 | -1.86 |

| Mol ID: 16 | -1.63 | -1.61 |

| Mol ID: 17 | -1.74 | -1.66 |

| Mol ID: 19 | -1.67 | -1.82 |

This data, derived from studies on various phenazine derivatives, illustrates the close agreement between DFT and machine learning predictions. The specific values are for representative compounds from the broader phenazine class. chemrxiv.org

Thermodynamic and Kinetic Parameters of this compound Redox Reactions

Electrochemical studies provide access to crucial thermodynamic and kinetic parameters of redox reactions. For related benzopyrazine compounds, investigations have used techniques like cyclic voltammetry at various scan rates and temperatures to determine the heterogeneous electron transfer rate constant (k_s_) and the diffusion coefficient (D). doi.org

From the temperature dependence of these parameters, it is possible to evaluate thermodynamic quantities such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the redox process, as well as the apparent activation energy (ΔE_a_). doi.org These parameters offer a deeper understanding of the reaction's spontaneity, energy requirements, and molecular ordering. Computational chemistry is often used alongside these experiments to provide a theoretical basis for the observed differences in kinetic and thermodynamic parameters among structurally related compounds. doi.org

Spectroscopic and Imaging Techniques in Live Cell Systems

Understanding how this compound interacts with living cells is crucial for evaluating its potential biological applications. Advanced microscopy techniques allow for real-time visualization of its uptake, distribution, and dynamics within the cellular environment.

Time-Lapsed Spectral Multi-Photon Fluorescence Microscopy for Intracellular Dynamics

Multi-photon microscopy, particularly two-photon microscopy (TPM), is an advanced imaging technique ideal for visualizing fluorescent molecules deep within living tissues and cells. nih.govwustl.edumdpi.com It works by exciting a fluorophore with two or more photons of longer wavelength light, which is less damaging to biological samples and can penetrate deeper into tissue. nih.govwustl.edu This localized excitation minimizes out-of-focus phototoxicity and photobleaching, making TPM highly suitable for long-term, time-lapsed imaging of dynamic processes in live cells. wustl.edunih.gov

This technique could be applied to track the intracellular journey of this compound, assuming it possesses fluorescent properties. Researchers could visualize its accumulation in specific organelles and monitor its movement and interactions over time. The high spatial and temporal resolution of TPM can reveal detailed information about the compound's mechanism of action and its ultimate fate within the cell. nih.govyoutube.com

Flow Cytometry and Confocal Microscopy for Cellular Uptake and Localization

Flow cytometry and confocal microscopy are complementary techniques used to study the cellular uptake and subcellular localization of compounds. rsc.orgucd.ieresearchgate.net Flow cytometry is a high-throughput method that rapidly analyzes a large population of cells, providing quantitative data on the percentage of cells that have taken up a fluorescent compound and the average fluorescence intensity per cell. nih.gov This allows for a statistical assessment of uptake efficiency under various conditions, such as different concentrations or incubation times. nih.gov

The table below illustrates the type of quantitative data that can be obtained from a flow cytometry experiment designed to measure cellular uptake.

| Treatment Group | Concentration (µM) | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |

| Control (Untreated) | 0 | 1.2 ± 0.3 | 50 ± 8 |

| This compound | 10 | 85.4 ± 4.1 | 850 ± 62 |

| This compound | 25 | 92.1 ± 2.9 | 1620 ± 95 |

| This compound | 50 | 96.5 ± 1.8 | 3100 ± 140 |

This table presents hypothetical data for illustrative purposes, showing a dose-dependent increase in both the percentage of cells taking up the compound and the amount of compound per cell.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural flexibility of molecules at an atomic level. For this compound, while specific and extensive MD simulation studies are not widely available in the reviewed literature, insights into its probable conformational dynamics can be extrapolated from studies on related phenazine derivatives and similar heterocyclic systems.

The phenazine ring system, a tricyclic heteroaromatic structure, is largely planar. However, the introduction of substituents can induce minor deviations from planarity. In the case of this compound, the methyl group is not expected to cause significant distortion of the phenazine core. The primary conformational flexibility would arise from the rotation of the methyl group.

Theoretical investigations using methods like Density Functional Theory (DFT) can provide valuable information on the geometry and electronic structure of this compound. Such calculations would typically predict a nearly planar geometry for the phenazine ring system, with specific bond lengths and angles that are characteristic of aromatic systems. The methyl group's C-H bonds would adopt a staggered conformation relative to the adjacent C-C bonds of the aromatic ring to minimize steric hindrance.

Furthermore, research on the rotational and translational dynamics of phenazine derivatives in solution provides an understanding of how these molecules interact with their environment. For instance, studies on the rotational relaxation of N,N,3-trimethylphenazine-2,8-diamine (a derivative of this compound) indicate how the charge and size of the molecule influence its movement in a solvent. Such investigations are crucial for understanding the behavior of this compound in various chemical and biological contexts.

A summary of key conformational parameters, based on theoretical calculations and data from related structures, is presented below.

| Parameter | Predicted Value/Observation for this compound and Related Compounds |

| Dihedral Angle (between outer rings) | Expected to be close to 0°, indicating a high degree of planarity for the phenazine core. |

| Methyl Group Rotation | Low rotational barrier, allowing for free rotation at room temperature. |

| Bond Lengths (C-C in rings) | Consistent with aromatic character, typically in the range of 1.39 - 1.41 Å. |

| Bond Lengths (C-N in central ring) | Approximately 1.34 - 1.37 Å, shorter than a typical C-N single bond. |

Note: The data presented is based on general principles of organic chemistry and findings from related structures, pending specific experimental or computational studies on this compound.

NMR and Mass Spectrometry for Structural Characterization in Biological Contexts

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation of organic compounds. In biological contexts, these methods can provide detailed information about the structure, dynamics, and interactions of molecules like this compound with biological macromolecules.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most relevant techniques for structural characterization.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (splitting) of these protons would allow for the unambiguous assignment of each proton in the structure. The methyl protons would appear as a singlet in the upfield region (around 2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of this compound would resonate in the range of 120-150 ppm. The carbon of the methyl group would appear at a much higher field (around 15-25 ppm). While a specific ¹³C NMR spectrum for this compound is not readily available in the cited literature, data from the closely related compound 3-amino-7-dimethylamino-2-methylphenazine (Neutral Red Base) can provide indicative chemical shifts for the carbon atoms of the this compound core.

The following table presents predicted ¹H NMR chemical shifts for this compound and observed ¹³C NMR chemical shifts for the analogous carbons in Neutral Red Base.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Observed ¹³C Chemical Shift (ppm) in Neutral Red Base |

| C1 | 8.0-8.2 (d) | 128.9 |

| C2-CH₃ | ~2.5 (s) | 17.5 |

| C3 | 7.6-7.8 (s) | 105.1 |

| C4 | 7.9-8.1 (d) | 129.1 |

| C6 | 7.7-7.9 (m) | 107.8 |

| C7 | 7.7-7.9 (m) | 149.9 |

| C8 | 8.1-8.3 (m) | 118.9 |

| C9 | 8.1-8.3 (m) | 131.9 |

| C4a | - | 142.1 |

| C5a | - | 141.9 |

| C9a | - | 143.5 |

| C10a | - | 140.7 |

¹H NMR predictions are based on standard additive models and spectral data of similar aromatic compounds. ¹³C NMR data is from a related compound and serves as an estimation.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, confirming its molecular formula (C₁₃H₁₀N₂).

In addition to determining the molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion of this compound (m/z 194) would be expected to be relatively stable due to its aromatic nature. Common fragmentation pathways for phenazine derivatives involve the loss of small neutral molecules such as HCN, N₂, or radicals like H• or CH₃•.

A plausible fragmentation pattern for this compound is outlined in the table below.

| m/z Value | Possible Fragment | Plausible Loss from Parent/Precursor Ion |

| 194 | [C₁₃H₁₀N₂]⁺• (Molecular Ion) | - |

| 193 | [C₁₃H₉N₂]⁺ | Loss of H• |

| 179 | [C₁₂H₇N₂]⁺ | Loss of CH₃• |

| 167 | [C₁₂H₉N]⁺• | Loss of HCN |

| 166 | [C₁₂H₈N]⁺ | Loss of HCN and H• |

This table represents a predicted fragmentation pattern based on the general fragmentation behavior of aromatic and heterocyclic compounds.

In biological contexts, techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to detect and identify this compound and its potential metabolites in complex biological matrices.

Q & A

Q. What are the established synthetic routes for 2-Methylphenazine, and how are reaction conditions optimized experimentally?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., phenazine derivatives) with reducing agents or methyl donors in solvents like ethanol/water mixtures. For example, reflux durations (6–8 hours) and molar ratios (1:1 stoichiometry) are critical for yield optimization . Post-reaction, purification via recrystallization (ethanol as a solvent) ensures product purity. Systematic parameter testing (temperature, solvent polarity, catalyst use) is recommended to refine reaction efficiency.

Q. How is 2-Methylphenazole characterized structurally, and which analytical techniques are most reliable?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification, high-performance liquid chromatography (HPLC) for purity assessment (>97% by HPLC), and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral interpretation . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives.

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months). Stability-indicating assays should validate degradation products, with inert atmospheres (argon) recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points) of this compound derivatives?

- Methodological Answer : Perform systematic reviews to aggregate existing data, then validate findings using standardized protocols (e.g., OECD guidelines for melting point determination). Reproduce experiments under controlled conditions and employ computational tools (e.g., ACD/Labs Percepta) to predict properties for comparison. Discrepancies may arise from impurities or polymorphic forms, necessitating rigorous purification and crystallography .

Q. What mechanistic insights exist for this compound’s reactivity in redox reactions, and how can they guide experimental design?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) reveal redox potentials, while electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates. For example, the compound’s 5,10-dioxide derivative (CAS 20537-31-9) exhibits distinct redox behavior due to its quinoidal structure. Tailor reaction conditions (e.g., pH, oxidizing agents) based on these insights to optimize synthetic pathways .

Q. How can computational modeling predict this compound’s interactions with biological targets or environmental matrices?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties and molecular docking simulations (AutoDock, Schrödinger Suite) to assess binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). For environmental fate modeling, employ quantitative structure-activity relationship (QSAR) tools to estimate biodegradation rates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for meta-analysis of 2-Methylphenazole’s bioactivity data across studies?

Q. How should researchers address conflicting results in catalytic applications of this compound?